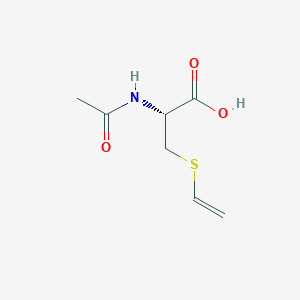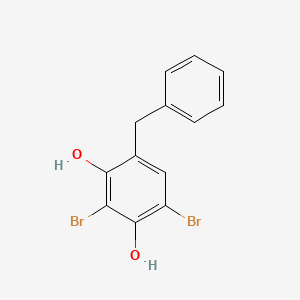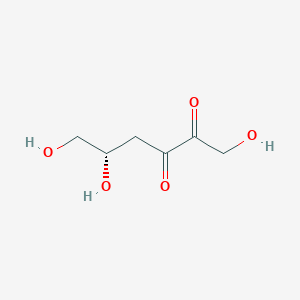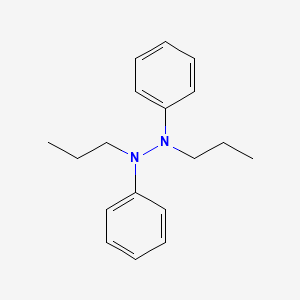
Hydrazine, 1,2-diphenyl-1,2-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is an organic compound with the molecular formula C18H24N2 and a molecular weight of 268.3966 . This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1,2-diphenyl-1,2-dipropyl- typically involves the reaction of appropriate phenyl and propyl derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of hydrazine derivatives generally involves large-scale chemical processes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity. The exact industrial methods for producing hydrazine, 1,2-diphenyl-1,2-dipropyl- are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,2-diphenyl-1,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents such as nitric acid or permanganate.
Reduction: It can act as a reducing agent and participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, permanganate, and silver nitrate are commonly used oxidizing agents.
Reducing Agents: Hydrazine itself can act as a reducing agent.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding nitroso or nitro derivatives, while reduction reactions may yield amines or other reduced forms.
Aplicaciones Científicas De Investigación
Hydrazine, 1,2-diphenyl-1,2-dipropyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydrazine, 1,2-diphenyl-1,2-dipropyl- involves its interaction with various molecular targets and pathways. As a hydrazine derivative, it can participate in nucleophilic addition reactions, such as the Wolff-Kishner reduction, where it reacts with carbonyl compounds to form hydrazones . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, 1,2-diphenyl-: A similar compound with the molecular formula C12H12N2.
Hydrazine, 1,1-dipropyl-: Another related compound with the molecular formula C6H16N2.
Uniqueness
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63378-84-7 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-1,2-dipropylhydrazine |
InChI |
InChI=1S/C18H24N2/c1-3-15-19(17-11-7-5-8-12-17)20(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
KUCXAKLCGSRKMG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=CC=CC=C1)N(CCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



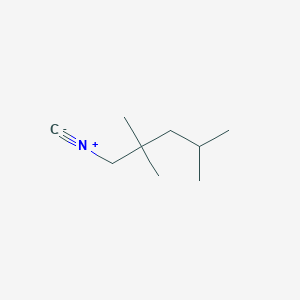

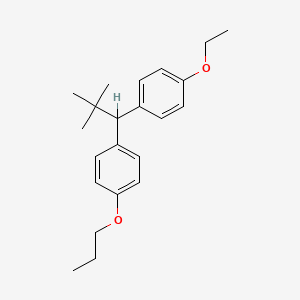
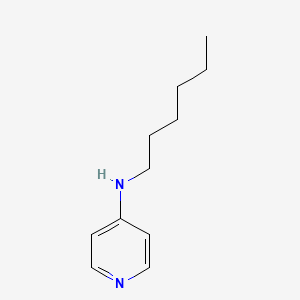
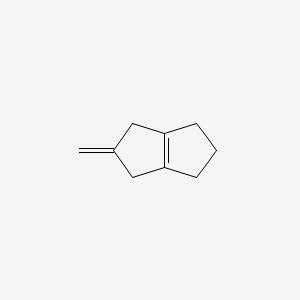


![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

